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Compound of Interest

Compound Name: Ethylene phthalate

Cat. No.: B13747183

A Note on Terminology: The term "ethylene phthalate"” is not a standard chemical name. In the
context of food contact materials, this could refer to two distinct classes of substances:

o Poly(ethylene terephthalate) (PET): A common and stable polymer used for items like
beverage bottles and food jars. PET is synthesized from ethylene glycol and terephthalic
acid. It is generally considered safe for food contact and does not contain phthalates as
plasticizers.[1][2][3] Its chemical inertness and barrier properties make it highly suitable for
food packaging.[2][3][4]

o Phthalate Plasticizers: These are esters of phthalic acid (e.g., Di(2-ethylhexyl) phthalate -
DEHP, Dibutyl phthalate - DBP) that are added to plastics, most notably polyvinyl chloride
(PVC), to increase flexibility and durability.[5][6][7] Unlike the components of PET, these
plasticizers are not chemically bound to the polymer and can migrate into food, which is a
significant health concern.[6][8]

Given the focus on migration, analytical protocols, and toxicology, these notes will primarily
address phthalate plasticizers, as their potential to migrate from packaging into food is a key
area of research and regulation.

Application Notes

Phthalates are a class of chemical compounds used as plasticizers to enhance the flexibility
and durability of plastics like PVC.[5][6] Their applications in the context of food contact
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materials (FCMs) include flexible PVC films (cling wrap), tubing for dairy and other liquid
processing, gaskets in metal lids for glass jars, and conveyor belts.[5][7][9]

The primary concern with phthalates in FCMs is their ability to migrate from the plastic matrix
into the food product.[5][8] This migration is a physical process, as the phthalates are not
chemically bonded to the polymer structure.[6][10] The rate and extent of migration are
influenced by several factors:

Food Type: Migration is significantly higher into fatty or oily foods because phthalates are
lipophilic (fat-soluble).[9]

o Temperature: Higher temperatures during processing or storage increase the rate of
migration.[8]

o Contact Time: Longer contact duration between the FCM and the food results in greater
migration.[8]

 Plasticizer Concentration: Higher initial concentrations of phthalates in the material can lead
to higher migration levels.[8]

Due to evidence suggesting that certain phthalates are endocrine disruptors and can pose risks
to reproductive health, their use is strictly regulated worldwide.[7][9][11]

Data Presentation

Regulatory Limits for Common Phthalates in Food
Contact Materials

Regulatory bodies like the European Food Safety Authority (EFSA) have established specific
migration limits (SMLs) and tolerable daily intakes (TDIs) to protect consumers.
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Tolerable Daily

Specific Migration .
Intake (TDI) in

Phthalate Acronym Limit (SML) in

mgl/kg of body
mgl/kg of food .
weight/day
Di(2-ethylhexyl 0.05 (Group TDI with
( yihexy) DEHP 1.5[8] ( P
phthalate DBP, BBP, DINP)[6]
) 0.05 (Group TDI with
Dibutyl phthalate DBP 0.3[8]
DEHP, BBP, DINP)[6]
0.05 (Group TDI with
Benzyl butyl phthalate  BBP 30.0[8]

DEHP, BBP, DINP)[6]

. Not specified (Group 0.05 (Group TDI with
Di-isononyl phthalate DINP

restriction) DEHP, DBP, BBP)[6]
N Not specified (Group
Di-isodecyl phthalate DIDP o 0.15[6]
restriction)

Note: The Group TDI for DBP, BBP, DEHP, and DINP is 50 micrograms (0.05 mg) per kilogram
of body weight per day.[6] The overall migration limit for all substances from a plastic FCM into
food is 60 mg/kg of food or 10 mg/dm?2 of surface area.[8]

Experimental Protocols

Protocol 1: Determination of Phthalate Migration into
Food Simulants

This protocol outlines a standard method for testing the migration of phthalates from a plastic
FCM into a food simulant, based on European Union regulations.

1. Objective: To quantify the amount of specific phthalates that migrate from an FCM into a food
simulant under controlled conditions.

2. Materials:

e FCM sample (e.g., PVC film, tubing).
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e Food Simulants (as per regulation, e.g., 10% ethanol for aqueous foods, 50% ethanol for
alcoholic foods, or olive oil for fatty foods).

» Migration cell or glass container with a lid.

 Incubator or oven for controlled temperature.

» Analytical grade solvents (n-hexane, acetonitrile).

o Glassware (pipettes, flasks).

3. Methodology:

o Sample Preparation: Cut the FCM sample to a known surface area (e.g., 1 dm?). Clean the
surface gently if required, ensuring no contamination.

o Migration Test Setup: Place the FCM sample into the migration cell or glass container. Add a
known volume of the selected food simulant, ensuring the sample is fully immersed. The
ratio of surface area to simulant volume is typically 6 dm2/L.

 Incubation: Seal the container and place it in an incubator at the specified test conditions
(e.g., 10 days at 40°C for long-term storage simulation, or 2 hours at 70°C for hot-fill
simulation). These conditions are chosen to represent the intended use of the FCM.

o Sample Collection: After the incubation period, remove the container and allow it to cool to
room temperature. The food simulant now contains the migrated phthalates.

o Extraction from Simulant:

e For Aqueous Simulants (Ethanol): Perform a liquid-liquid extraction (LLE). Transfer the
simulant to a separatory funnel and add n-hexane. Shake vigorously and allow the layers to
separate. Collect the n-hexane layer. Repeat the extraction twice more. Combine the hexane
extracts.

e For Fatty Simulants (Olive Qil): This requires a more complex cleanup. A common method is
solvent extraction followed by solid-phase extraction (SPE) to separate the phthalates from
the fat matrix.

o Concentration and Analysis: Evaporate the combined solvent extract to a small, known
volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for analysis
via GC-MS or LC-MS as described in Protocol 2.

4. Calculation: The migration (M) is calculated in mg/kg of food simulant using the formula: M =
(C*V)/ (A*F)where C is the concentration in the final extract (mg/L), V is the final volume of
the extract (L), A is the surface area of the FCM sample (dm?), and F is the food simulant
volume (kg or L). The result is often expressed in mg/kg or mg/dmz.
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Protocol 2: Analysis of Phthalates by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the instrumental analysis of the extracts prepared in Protocol 1.
1. Objective: To identify and quantify specific phthalates in a sample extract.
2. Instrumentation and Reagents:

e Gas Chromatograph with a Mass Spectrometry detector (GC-MS).

o Capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
e Helium (carrier gas).

» Phthalate analytical standards and internal standards.

e Sample extract from Protocol 1.

3. GC-MS Parameters (Example):

« Injector: Splitless mode, 280°C.

e Oven Program: Initial 60°C for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at
5°C/min, hold for 5 min.

o Carrier Gas: Helium at a constant flow of 1.2 mL/min.

e MS Detector: Electron lonization (EI) mode at 70 eV.

e Acquisition Mode: Selected lon Monitoring (SIM) for higher sensitivity and specificity. Target
and qualifier ions for each phthalate are monitored.[12]

4. Procedure:

o Calibration: Prepare a series of calibration standards of the target phthalates at different
concentrations (e.g., 0.05 to 5.0 ug/mL) in the final solvent (e.g., n-hexane). Spike each
standard with a known amount of an internal standard. Analyze these standards to create a
calibration curve for each phthalate.

o Sample Analysis: Spike the sample extract with the same internal standard. Inject 1 pL of the
sample extract into the GC-MS.

o Data Analysis:

« |dentification: Identify the phthalates in the sample by comparing their retention times and
mass spectra to those of the analytical standards.

o Quantification: Quantify the amount of each phthalate using the calibration curve, based on
the ratio of the analyte peak area to the internal standard peak area.
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5. Quality Control:

o Blanks: Analyze a procedural blank (a sample without the FCM) to check for background
contamination. Phthalates are ubiquitous, so this is a critical step.[12][13]

o Spike Recovery: Analyze a spiked matrix sample to determine the recovery and efficiency of
the extraction method.

Mandatory Visualization
Diagrams of Workflows and Pathways
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Experimental Workflow for Phthalate Migration Analysis
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Caption: Workflow for migration testing and analysis of phthalates.
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Phthalate Exposure and Potential Health Concerns
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Caption: Pathway from food contact material to potential health risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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